1-hydroxy-3-{[3-(trifluoromethyl)benzyl]oxy}-9H-xanthen-9-one
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Overview
Description
1-hydroxy-3-{[3-(trifluoromethyl)benzyl]oxy}-9H-xanthen-9-one is a synthetic organic compound belonging to the xanthone family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-3-{[3-(trifluoromethyl)benzyl]oxy}-9H-xanthen-9-one typically involves the reaction of 1-hydroxyxanthone with 3-(trifluoromethyl)benzyl bromide in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques, such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-3-{[3-(trifluoromethyl)benzyl]oxy}-9H-xanthen-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the xanthone core can be reduced to form a hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-hydroxy-3-{[3-(trifluoromethyl)benzyl]oxy}-9H-xanthen-9-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-cancer, anti-inflammatory, and antioxidant properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-hydroxy-3-{[3-(trifluoromethyl)benzyl]oxy}-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate various cellular processes, such as enzyme inhibition, signal transduction, and gene expression. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-hydroxyxanthone: A parent compound with similar structural features but lacking the trifluoromethylbenzyl group.
3-(trifluoromethyl)benzyl bromide: A precursor used in the synthesis of the target compound.
Xanthone derivatives: Various xanthone derivatives with different substituents and biological activities.
Uniqueness
1-hydroxy-3-{[3-(trifluoromethyl)benzyl]oxy}-9H-xanthen-9-one is unique due to the presence of the trifluoromethylbenzyl group, which imparts distinct chemical and biological properties. This structural modification enhances the compound’s stability, lipophilicity, and potential biological activities compared to other xanthone derivatives .
Properties
Molecular Formula |
C21H13F3O4 |
---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
1-hydroxy-3-[[3-(trifluoromethyl)phenyl]methoxy]xanthen-9-one |
InChI |
InChI=1S/C21H13F3O4/c22-21(23,24)13-5-3-4-12(8-13)11-27-14-9-16(25)19-18(10-14)28-17-7-2-1-6-15(17)20(19)26/h1-10,25H,11H2 |
InChI Key |
LYNACMCPTPDZNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)OCC4=CC(=CC=C4)C(F)(F)F)O |
Origin of Product |
United States |
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